Ecliptasaponin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

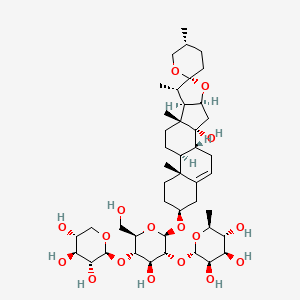

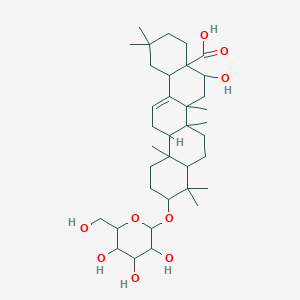

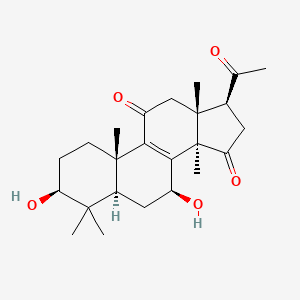

Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk . It’s part of the oleanane-type (β-amyrane type) which consists of various eclalbasaponins and ecliptasaponins .

Molecular Structure Analysis

This compound contains a total of 108 bonds; 50 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .Chemical Reactions Analysis

This compound was isolated from Eclipta alba (L.) Hassk. Its structure was deduced as 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-D-glucopyranoside, based on spectral analysis and chemical evidences as well as results of hydrolysis .Applications De Recherche Scientifique

Activités pharmacologiques

Ecliptasaponin D, dérivé de Eclipta prostrata, a été étudié pour ses diverses activités pharmacologiques. Il a montré un potentiel dans le traitement de l'hépatite infectieuse, de l'empoisonnement par le venin de serpent, de la gastrite et des maladies respiratoires telles que la toux et l'asthme. Les propriétés thérapeutiques du composé sont attribuées à sa capacité à moduler les voies biologiques impliquées dans ces affections .

Effets antimyotoxiques et antihémorragiques

La recherche indique qu'this compound possède des activités antimyotoxiques et antihémorragiques. Ces propriétés en font un candidat pour le développement de traitements contre les effets du venin de serpent, qui peuvent provoquer une nécrose musculaire et une hémorragie .

Applications antiprolifératives et antitumorales

This compound a été étudié pour ses effets antiprolifératifs, en particulier dans le contexte de la recherche sur le cancer. Sa capacité à inhiber la croissance des cellules tumorales suggère son utilisation potentielle dans les thérapies antitumorales .

Propriétés antioxydantes

Les propriétés antioxydantes d'this compound sont importantes pour son application dans la prévention des maladies liées au stress oxydatif. En piégeant les radicaux libres, il peut contribuer à protéger les cellules des dommages et à réduire le risque de maladies chroniques .

Activité antihyperglycémique

This compound a montré une promesse dans l'activité antihyperglycémique, ce qui en fait un produit naturel potentiel pour la gestion du diabète. Son rôle dans la régulation de la glycémie pourrait être bénéfique pour les patients diabétiques .

Potentiel antidémentia

Le potentiel du composé pour améliorer les fonctions cognitives et la mémoire en fait un sujet d'intérêt dans la recherche sur la démence. This compound pourrait être utilisé pour développer des traitements contre les maladies neurodégénératives comme la maladie d'Alzheimer .

Effets antimicrobiens

Les effets antimicrobiens d'this compound ont été documentés, suggérant son utilisation dans la lutte contre les infections bactériennes et virales. Cette application est particulièrement pertinente dans le développement de nouveaux antibiotiques et médicaments antiviraux .

Synthèse de nanoparticules

Les extraits d'this compound de Eclipta prostrata sont utilisés pour la biosynthèse verte de nanoparticules métalliques et d'oxyde métallique. Ces nanoparticules ont montré un potentiel pour les applications pharmaceutiques, biotechnologiques et biomédicales, mettant en évidence le rôle du composé dans la nanotechnologie .

Safety and Hazards

Orientations Futures

Eclipta prostrata (L.) L., the plant from which Ecliptasaponin D is derived, is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects . This suggests potential future directions for research into the therapeutic applications of this compound and related compounds.

Mécanisme D'action

Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk, which is the aerial part of Eclipta prostrate . Eclipta prostrate is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory .

Target of Action

Related compounds such as ecliptasaponin a have been reported to interact with apoptosis signal-regulating kinase 1 (ask1) and c-jun n-terminal kinase (jnk) .

Mode of Action

Ecliptasaponin a, a related compound, has been reported to induce apoptosis in human lung cancer cells by activating the ask1/jnk pathway .

Biochemical Pathways

Ecliptasaponin A has been shown to affect the extracellular matrix and TGFβ signaling pathway . It can inhibit ECM protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) .

Pharmacokinetics

A study on ecliptasaponin a showed that it could be detected in rat plasma and tissues after oral administration .

Result of Action

Ecliptasaponin a has been reported to reduce renal collagen fiber deposition and renal extracellular matrix (ecm) protein expression in a mouse model of renal fibrosis .

Action Environment

It is known that the compound is derived from eclipta prostrate, a plant that has been used in traditional chinese medicine for its anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects .

Analyse Biochimique

Biochemical Properties

Ecliptasaponin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and matrix metalloproteinases from immune cells . These interactions highlight its potential in modulating inflammatory responses and protecting against oxidative stress.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the expression of extracellular matrix proteins in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1), thereby attenuating renal fibrosis . This indicates its potential in regulating cellular responses to injury and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the expression of matrix metalloproteinase 13 (MMP13) in HK-2 cells, which plays a role in extracellular matrix regulation . This inhibition helps in reducing tissue damage and fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C, and its activity can be preserved for extended periods . Long-term studies in vitro and in vivo have demonstrated its sustained anti-inflammatory and antioxidant effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and protecting against oxidative stress. At higher doses, there may be potential toxic or adverse effects. For instance, studies have shown that excessive doses of this compound can lead to hepatotoxicity and other adverse reactions . Therefore, determining the optimal dosage is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its biological activities. For example, it modulates the activity of enzymes involved in the synthesis and degradation of extracellular matrix proteins, thereby influencing tissue remodeling and repair . These interactions highlight its role in maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its uptake and localization within target cells .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For instance, this compound has been observed in the cytoplasm and nucleus of cells, indicating its involvement in regulating gene expression and cellular responses . These localization patterns are essential for understanding its mechanism of action.

Propriétés

IUPAC Name |

5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDPEADEZMZKNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Ecliptasaponin D and where is it found?

A: this compound is a triterpenoid glucoside isolated from the plant Eclipta alba (L.) Hassk. [] This plant is commonly known as false daisy and is used in traditional medicine.

Q2: What is the chemical structure of this compound?

A: this compound's structure has been elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. This determination was made using spectral analysis, chemical evidence, and hydrolysis results. []

Q3: How is this compound quantified in complex mixtures?

A3: this compound can be quantified alongside other active ingredients in herbal medicine mixtures like Shengxuebao Mixture. Two primary methods are employed:

- HPLC-UV-MS: This technique offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of this compound and other compounds. [, ]

- UV-Vis and NIR Spectroscopy Combined with Multivariate Data Analysis: This approach utilizes the unique spectral fingerprints of different compounds. Partial Least Squares (PLS) analysis is then applied to build models that correlate spectral data with the concentration of this compound and other ingredients. This method is rapid and suitable for quality control purposes. []

Q4: Are there any specific quality control considerations related to this compound analysis?

A: When analyzing this compound in herbal mixtures, quality by design (QbD) principles are crucial. This involves identifying critical method attributes (CMA) like resolution and signal-to-noise ratio. Critical method parameters (CMP) like the amount of acid in the mobile phase, temperature, gradient, and wavelength need optimization for accurate and reliable quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)